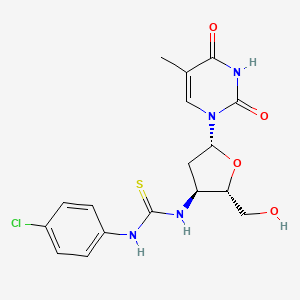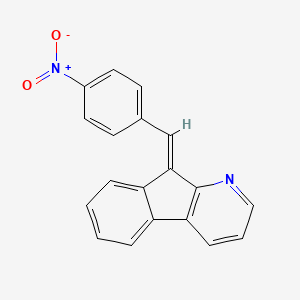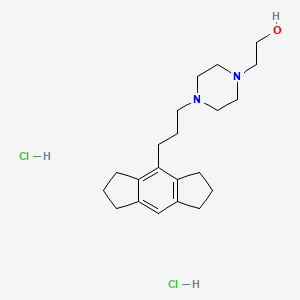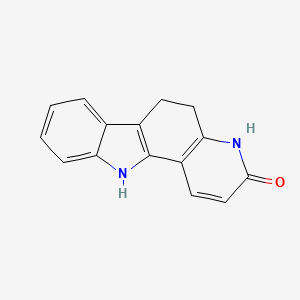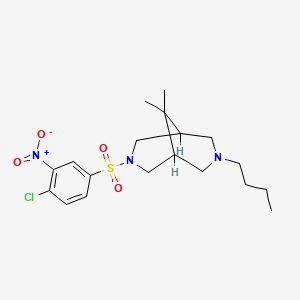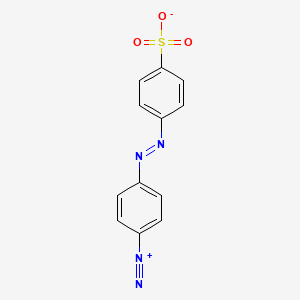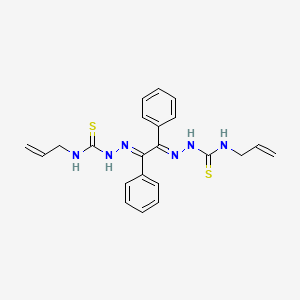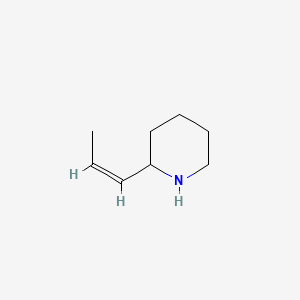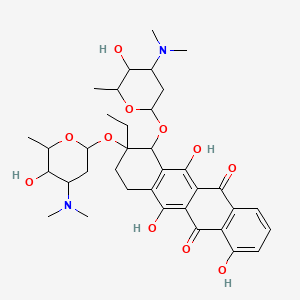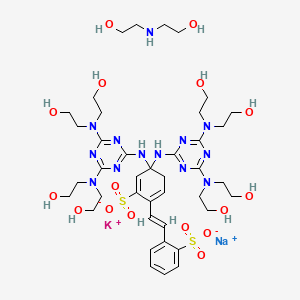
Einecs 286-159-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves the reaction of phosphoric acid with diethanolamine, ethanolamine, and triethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphoric acid derivatives, while reduction reactions may produce various amine derivatives .
Applications De Recherche Scientifique
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine have numerous scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in phosphorylation reactions, which are crucial in many biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, reaction products with monoethanolamine: Similar in structure but involves monoethanolamine instead of diethanolamine, ethanolamine, and triethanolamine.
Phosphoric acid, reaction products with triethanolamine: Contains only triethanolamine as the reacting amine.
Phosphoric acid, reaction products with diethanolamine: Involves only diethanolamine in the reaction.
Uniqueness
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine is unique due to its combination of three different amines, which provides it with distinct chemical properties and a broader range of applications compared to similar compounds .
Propriétés
Numéro CAS |
85187-72-0 |
|---|---|
Formule moléculaire |
C40H63KN13NaO16S2 |
Poids moléculaire |
1108.2 g/mol |
Nom IUPAC |
potassium;sodium;3,3-bis[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-6-[(E)-2-(2-sulfonatophenyl)ethenyl]cyclohexa-1,5-diene-1-sulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C36H54N12O14S2.C4H11NO2.K.Na/c49-17-9-45(10-18-50)32-37-30(38-33(41-32)46(11-19-51)12-20-52)43-36(44-31-39-34(47(13-21-53)14-22-54)42-35(40-31)48(15-23-55)16-24-56)8-7-27(29(25-36)64(60,61)62)6-5-26-3-1-2-4-28(26)63(57,58)59;6-3-1-5-2-4-7;;/h1-7,25,49-56H,8-24H2,(H,57,58,59)(H,60,61,62)(H,37,38,41,43)(H,39,40,42,44);5-7H,1-4H2;;/q;;2*+1/p-2/b6-5+;;; |
Clé InChI |
XPTUPMHEPQOLPW-FWMLTEASSA-L |
SMILES isomérique |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
SMILES canonique |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


